
Di-tert-butylketene, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butylketene, 97% (DTKB) is a highly reactive organic compound with a unique structure and a wide range of applications. It has been used in organic synthesis and as a reagent for the preparation of a variety of molecules. It is also a useful intermediate for the preparation of other compounds and has been used in a variety of research applications. In
Mécanisme D'action
The mechanism of action of Di-tert-butylketene, 97% is not fully understood. However, it is believed to be involved in a variety of reactions, including the oxidation of alcohols, the reduction of aldehydes, and the synthesis of esters. It is also believed to be involved in the formation of polymers and as a solvent in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Di-tert-butylketene, 97% are not well understood. However, it is believed to be non-toxic and non-mutagenic. It has been used in a variety of laboratory experiments, and there have been no reported adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of Di-tert-butylketene, 97% is its high reactivity and its ability to be used as a reagent in a variety of reactions. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, it is also highly flammable and can be dangerous if not handled properly. Additionally, it is not suitable for use in biological systems, as it is not stable in aqueous solutions.
Orientations Futures
The future directions for the use of Di-tert-butylketene, 97% include further research into its mechanism of action, its potential applications in organic synthesis, and its potential use as a catalyst in a variety of reactions. Additionally, further research into its biochemical and physiological effects is needed. Finally, further research into its potential use in the preparation of polymers and as a solvent in a variety of reactions is needed.
Méthodes De Synthèse
Di-tert-butylketene, 97% is synthesized by a reaction between tert-butyl alcohol and acetone in an aqueous medium. The reaction is usually performed at a temperature of 80°C and a pressure of 1.5 MPa. The reaction proceeds in two steps: first, the tert-butyl alcohol is converted to tert-butyl acetate, and then the tert-butyl acetate is converted to Di-tert-butylketene, 97%. The reaction is usually carried out in an autoclave, and the reaction product is then purified and concentrated to obtain the desired concentration of Di-tert-butylketene, 97%.
Applications De Recherche Scientifique
Di-tert-butylketene, 97% is widely used in scientific research, particularly in organic synthesis. It has been used as a reagent for the preparation of a variety of molecules, and it has also been used as an intermediate for the preparation of other compounds. It has also been used as a catalyst in a variety of reactions, such as the oxidation of alcohols, the reduction of aldehydes, and the synthesis of esters. Additionally, it has been used in the preparation of polymers and as a solvent in a variety of reactions.
Propriétés
InChI |
InChI=1S/C10H18O/c1-9(2,3)8(7-11)10(4,5)6/h1-6H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLJWXMEHUUANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575946 |
Source


|
| Record name | 2-tert-Butyl-3,3-dimethylbut-1-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19824-34-1 |
Source


|
| Record name | 2-tert-Butyl-3,3-dimethylbut-1-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

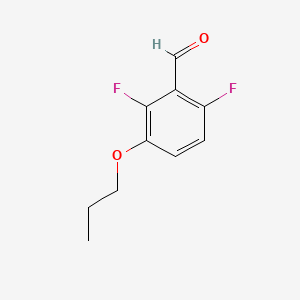
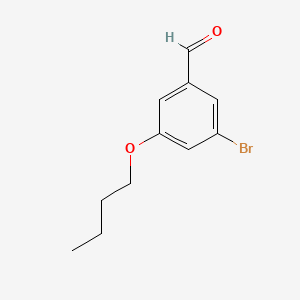
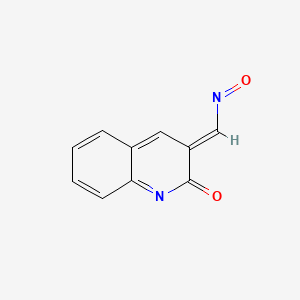
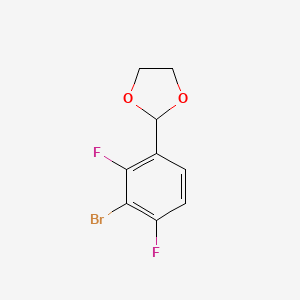
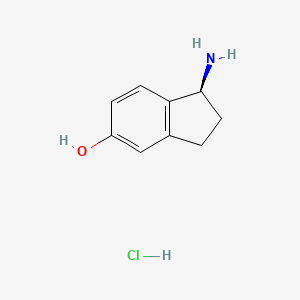



![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)




![Chloro(2-methylphenyl)[1,1'-bis(diphenylphosphino)ferrocene]nickel (II)](/img/structure/B6289642.png)